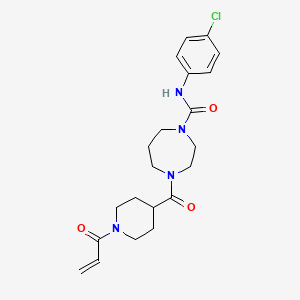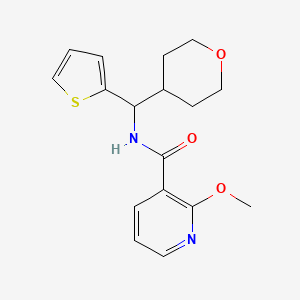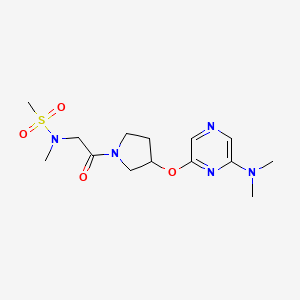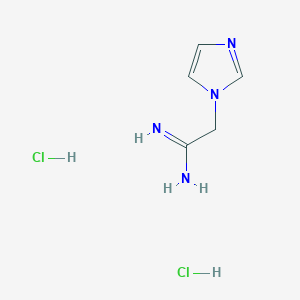
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine, also known as INP-018, is a synthetic compound that belongs to the class of pyrazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is not fully understood, but it is believed to act as a partial agonist of the CB1 and CB2 receptors. This results in the modulation of various signaling pathways that are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. This compound has also been shown to inhibit the reuptake of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been reported to cause changes in heart rate, blood pressure, and body temperature. However, the exact nature and extent of these effects may vary depending on the dose, route of administration, and individual factors such as age, sex, and health status.
実験室実験の利点と制限
One of the main advantages of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is its high binding affinity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the physiological and pharmacological effects of these receptors. It can also be used to investigate the role of the endocannabinoid system in various disease states. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine. One area of interest is the development of more selective and potent CB1 and CB2 receptor ligands based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action and the long-term effects of this compound on the central nervous system.
合成法
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine can be synthesized using a multi-step process that involves the reaction of 3-nitropropionic acid with isopropyl alcohol and sodium hydroxide to form 3-isopropoxy-4-nitro-1H-pyrazole. The resulting product is then reacted with propylamine in the presence of acetic acid to obtain this compound. The purity and yield of this compound can be improved by using different purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine has been extensively studied for its potential applications in various research areas. It has been shown to exhibit significant binding affinity for the cannabinoid receptors CB1 and CB2, which are involved in the regulation of various physiological processes, including pain, appetite, and mood. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
3-(4-nitro-3-propan-2-yloxypyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-7(2)16-9-8(13(14)15)6-12(11-9)5-3-4-10/h6-7H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLGIKJMRGBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1[N+](=O)[O-])CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2580351.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2580353.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)


![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide](/img/structure/B2580361.png)
![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2580362.png)

![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580365.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B2580366.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580367.png)
